N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
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Overview
Description
N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an iodophenyl group, and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to ensure efficiency, safety, and reproducibility. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound has a similar structure and has been studied for its biological activity.
Trametinib: An anti-cancer drug with a related structure, used to treat melanoma.
Uniqueness
N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20FIN4O3S |
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Molecular Weight |
602.4 g/mol |
IUPAC Name |
N-[3-benzyl-5-[2-(4-iodoanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C25H20FIN4O3S/c26-18-8-4-7-17(13-18)23(33)29-31-21(14-22(32)28-20-11-9-19(27)10-12-20)24(34)30(25(31)35)15-16-5-2-1-3-6-16/h1-13,21H,14-15H2,(H,28,32)(H,29,33) |
InChI Key |
NPAGYPHHNMBLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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